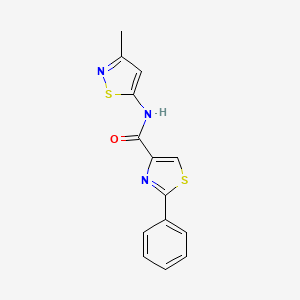

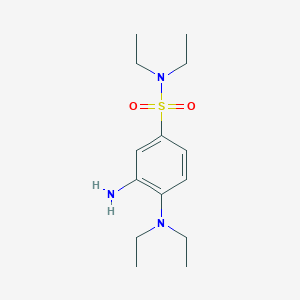

N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole carboxamide derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of related nitrogen-rich energetic compounds and N-arylthiazole-5-carboxamides involves multi-step processes starting from basic organic or heterocyclic compounds. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole uses diaminomaleodinitrile as a starting material in a three-step synthesis . Similarly, eco-friendly conditions were employed to synthesize N-phenylthiazole-5-carboxamide derivatives with high yield . These methods often involve nucleophilic substitution reactions and are optimized for factors such as temperature and solvent use .

Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is characterized using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These compounds often exhibit non-planar structures with distinct molecular shapes, which can be confirmed through crystallographic studies .

Chemical Reactions Analysis

The chemical reactivity of thiazole carboxamide derivatives can be inferred from their synthesis routes and the functional groups present in their structures. The presence of amide, thiazole, and other heterocyclic moieties suggests potential for various chemical reactions, including further functionalization and participation in the formation of complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamide derivatives are determined through experimental and computational methods. The thermal stability is measured using differential scanning calorimetry (DSC), and properties like density and enthalpy of formation can be calculated using computational chemistry software . Photophysical properties, including absorption and fluorescence, are studied using UV-visible and fluorescence spectral studies . These compounds also exhibit specific sensitivities to impact and friction, which are important considerations for their practical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Intermediate Applications

Research on related compounds has explored the synthesis and potential applications of various thiazole and isothiazole derivatives. An efficient two-step synthesis method involving intramolecular copper-catalyzed cyclization has been developed for creating 2-phenyl-4,5-substituted oxazoles, which are closely related to N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide. This process allows for the introduction of various functionalities at specific positions on the oxazole ring, potentially offering a pathway for the synthesis of N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide and its analogs. The method is noted for its efficiency and versatility, making it valuable for the preparation of compounds with potential pharmacological activities (Kumar et al., 2012).

Pharmacological Research

A study on 3-phenyl-5-isothiazole carboxamides, which share a core structural similarity with N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide, found these compounds to be potent allosteric antagonists of mGluR1, with good pharmacokinetic properties. This research highlights the potential for compounds within this chemical class to serve as templates for the development of new pharmacological agents, possibly including those targeting other receptors or biological pathways (Fisher et al., 2012).

Eigenschaften

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c1-9-7-12(20-17-9)16-13(18)11-8-19-14(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKYKWKWMSIGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)